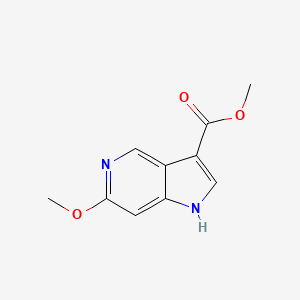

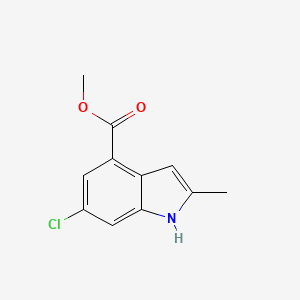

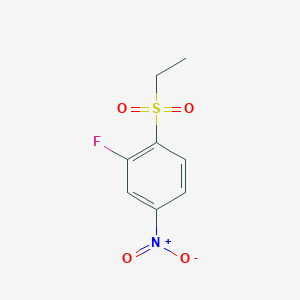

![molecular formula C11H20ClN3O B1458257 4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride CAS No. 1823902-25-5](/img/structure/B1458257.png)

4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride

Overview

Description

“4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride” is a chemical compound with the molecular formula C8H17NO . It is also known by its English name "Piperidine, 4- (2-methoxyethyl)-, hydrochloride (1:1)" .

Molecular Structure Analysis

The InChI code for this compound is “1S/C8H17NO.ClH/c1-10-7-4-8-2-5-9-6-3-8;/h8-9H,2-7H2,1H3;1H” which provides a standard way to encode the compound’s structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 143 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Drug Metabolism and Cytochrome P450 Inhibition

Research has explored the selectivity and potency of chemical inhibitors on cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism. Chemical inhibitors, including specific piperidine derivatives, are used to understand the metabolic pathways of various drugs and predict drug-drug interactions. The selectivity of these inhibitors towards different CYP isoforms is vital for deciphering the involvement of specific enzymes in drug metabolism, highlighting the role of piperidine derivatives in pharmacokinetics and pharmacodynamics studies (Khojasteh et al., 2011).

DNA Binding and Minor Groove Binders

Compounds like "4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride" have structural similarities to known minor groove binders, which have applications in understanding DNA interactions and designing therapeutic agents. The synthetic dye Hoechst 33258 and its analogs, known for binding to the minor groove of DNA, provide a foundation for studying the interactions of similar compounds with DNA. This research area is significant for drug design, especially in targeting specific DNA sequences or structures for therapeutic purposes (Issar & Kakkar, 2013).

Neurotransmitter Modulation

Arylpiperazine derivatives, structurally related to the given compound, have been studied extensively for their role in treating neurological disorders such as depression, psychosis, and anxiety. These compounds undergo metabolism to form 1-aryl-piperazines, which have varied effects on serotonin receptors. Understanding the metabolism and pharmacological actions of these derivatives is critical for developing new treatments for neurological conditions (Caccia, 2007).

Safety And Hazards

The compound is classified as having acute oral toxicity (Category 4), indicating it is harmful if swallowed . It also has acute toxicity through skin contact and inhalation (Categories 3), indicating it is toxic in contact with skin or if inhaled . It causes severe skin burns and eye damage (Categories 1B and 1) . It is also harmful to aquatic life (Category 3) .

properties

IUPAC Name |

4-[1-(2-methoxyethyl)imidazol-2-yl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.ClH/c1-15-9-8-14-7-6-13-11(14)10-2-4-12-5-3-10;/h6-7,10,12H,2-5,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJGDABMDNCEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CN=C1C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

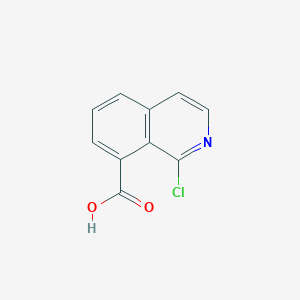

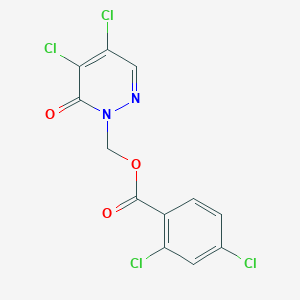

![1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1458176.png)

![1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate](/img/structure/B1458185.png)